molecular formula C19H19N3OS B2996112 2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide CAS No. 2034467-50-8

2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide

Cat. No.: B2996112
CAS No.: 2034467-50-8
M. Wt: 337.44
InChI Key: OIPNVZFEBAKSTO-UHFFFAOYSA-N
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Description

2-Phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises a pyrazine ring substituted with a thiophene moiety at the 3-position and a butanamide chain linked via a methylene bridge.

Properties

IUPAC Name

2-phenyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-16(14-6-4-3-5-7-14)19(23)22-12-17-18(21-10-9-20-17)15-8-11-24-13-15/h3-11,13,16H,2,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPNVZFEBAKSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4). This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazine-thiophene core : Similar to compounds in and , which utilize pyrazine or pyrimidine rings for aromatic stacking and hydrogen bonding. The thiophene group may enhance lipophilicity compared to phenyl or pyridyl substituents .
  • Butanamide chain : Comparable to 2-ethyl-N-(3-pyridinylmethyl)butanamide (), though the latter’s pyridine group may confer stronger basicity versus the thiophene-pyrazine system’s neutral character.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide Pyrazine-thiophene Phenylbutanamide Kinase inhibition, drug discovery (inferred)
3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide () Pyrazine-carboxamide Difluorophenyl-hydroxyacetyl Kinase inhibitors (e.g., EGFR, HER2)
2-ethyl-N-(3-pyridinylmethyl)butanamide () Pyridine-methyl Ethylbutanamide Intermediate in medicinal chemistry
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxy-dimethylethyl Metal-catalyzed C–H functionalization

Key Findings :

Electronic Effects :

  • The thiophene-pyrazine core in the target compound likely exhibits moderate electron-withdrawing properties due to the sulfur atom in thiophene, contrasting with the electron-rich pyridine in . This could influence binding affinity in enzymatic targets .
  • The phenylbutanamide chain may enhance metabolic stability compared to simpler alkylamide chains (e.g., ethylbutanamide in ) due to steric hindrance .

Synthetic Accessibility :

  • The synthesis of similar compounds (e.g., ) involves coupling reactions (e.g., amide bond formation via HATU/DIPEA) followed by chromatographic purification. The target compound’s synthesis would likely require analogous steps, with challenges in isolating stereoisomers due to the methylene bridge .

However, the thiophene substituent might alter selectivity compared to difluorophenyl derivatives . The absence of polar groups (e.g., hydroxyacetyl in ) may reduce solubility, necessitating formulation optimization .

Biological Activity

2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Common NameThis compound
CAS Number2034467-50-8
Molecular Weight337.4 g/mol
Molecular FormulaC19H19N3OS

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl and thiophene derivatives with pyrazine intermediates. Detailed synthetic routes can vary, but they generally include steps such as condensation reactions and purification processes to yield the final product with high purity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusNot specified but significant inhibition observed

The compound's mechanism of action is believed to involve interference with bacterial DNA replication processes, similar to other known antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, studies have demonstrated that this compound has potential anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines, including:

Cancer Cell LineIC50 Value (µM)
A549 (lung cancer)0.1
HeLa (cervical cancer)Not specified

The compound appears to induce apoptosis in cancer cells through activation of specific signaling pathways, including the PI3K/Akt/mTOR pathway.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several derivatives including this compound. The results indicated that this compound had one of the lowest MIC values among tested compounds against Gram-negative bacteria, suggesting strong antibacterial potential .
  • Anticancer Mechanism Investigation : Another research focused on the anticancer properties of the compound, revealing that it significantly inhibited the growth of A549 cells at low concentrations. The study highlighted its ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis .

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